Hydroxyzine is synthesized from piperazine and 4-chlorobenzhydryl chloride. It belongs to the class of first-generation antihistamines, specifically acting as an H1 receptor antagonist. Its chemical structure allows it to cross the blood-brain barrier, contributing to its sedative effects. Hydroxyzine is available in various formulations, including tablets and injections, and is often prescribed in clinical settings for preoperative sedation and management of anxiety disorders .
The synthesis of (-)-hydroxyzine can be accomplished through several methods. A notable approach involves the reaction of piperazine with 4-chlorobenzhydryl chloride in the presence of a base such as potassium carbonate.
The molecular formula of (-)-hydroxyzine is C21H27ClN2O2, indicating its composition includes carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
(-)-Hydroxyzine undergoes various chemical reactions that are critical for its synthesis and functionalization.
The mechanism of action of (-)-hydroxyzine primarily involves antagonism at the H1 histamine receptor, leading to decreased histamine-mediated responses such as itching and allergic reactions.
(-)-Hydroxyzine exhibits distinct physical and chemical properties that are relevant for its application.
(-)-Hydroxyzine has several scientific uses beyond its clinical applications:
(-)-Hydroxyzine, the levorotatory enantiomer of hydroxyzine, is a chiral piperazine derivative with the systematic name (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol. Its molecular structure features a stereogenic center at the benzhydryl carbon atom, where the absolute (R)-configuration governs its biological activity [2] [4]. The compound’s zwitterionic potential arises from the tertiary amine in the piperazine ring and the terminal ethanol group, which can undergo oxidation to form cetirizine—a zwitterionic metabolite with distinct pharmacokinetic properties [2] [3].
Table 1: Molecular Identity of (-)-Hydroxyzine
Property | Value |
---|---|
Chemical Formula | C₂₁H₂₇ClN₂O₂ |
Molecular Weight | 374.90 g/mol |
Chiral Center | Benzhydryl carbon (C1) |
Absolute Configuration | (R) |
Key Functional Groups | Piperazine ring, ethanol tail, dichlorophenyl |
Metabolite | (R)-Cetirizine (levocetirizine) |
The (R)-configuration enables specific three-dimensional interactions with the histamine H₁ receptor, as confirmed by X-ray crystallography and molecular docking studies. This enantiomer adopts folded conformations in solution due to intramolecular interactions between the piperazine nitrogen and the hydroxyl group, enhancing its membrane permeability (logD ~1.5 at pH 7.4) despite its polar moieties [2] [5].
Industrial production of (-)-hydroxyzine relies on chiral resolution of racemic mixtures rather than asymmetric synthesis. The primary methods include:
Table 2: Chiral Resolution Techniques for (-)-Hydroxyzine
Method | Conditions | Efficiency | Limitations |
---|---|---|---|
HPLC | Polysaccharide column; hexane/IPA | >99% ee | High solvent consumption |
Diastereomeric Crystallization | L-Tartaric acid/ethanol | 90–95% ee | Multi-step purification |
Enzymatic Acylation | Pseudomonas fluorescens lipase | 85–90% ee | Moderate enantioselectivity |
Metabolically, (-)-hydroxyzine undergoes stereoselective hepatic oxidation via CYP3A4/3A5 to form levocetirizine—an active metabolite with 30-fold higher H₁-receptor affinity than its dextro counterpart [2] [3].
Receptor Binding and Pharmacodynamics
(-)-Hydroxyzine exhibits superior histamine H₁ receptor affinity (Kᵢ = 2.0 nM) compared to the (+)-enantiomer (Kᵢ = 19 nM). This 9.5-fold difference stems from optimal spatial alignment of its chlorophenyl and piperazine groups within the receptor’s hydrophobic pocket [2] [4]. Kinetic studies reveal slow dissociation (t₁/₂ > 120 min) of (-)-hydroxyzine from H₁ receptors, classifying it as an insurmountable antagonist, whereas the (+)-form dissociates rapidly (t₁/₂ < 15 min) [2].
Table 3: Enantioselective Differences in Hydroxyzine Enantiomers
Parameter | (-)-Hydroxyzine | (+)-Hydroxyzine |
---|---|---|
H₁ Receptor Affinity (Kᵢ) | 2.0 nM | 19 nM |
Receptor Dissociation t₁/₂ | >120 min | <15 min |
Metabolic Half-Life | 14–25 hours | 10–18 hours |
Plasma Protein Binding | 93% | 93% |
CNS Penetration | Low (P-gp substrate) | Moderate |
Major Metabolite | Levocetirizine | Dextrocetirizine |
Pharmacokinetic Behavior
While both enantiomers share similar protein binding (93%) and volume of distribution (16 L/kg), their metabolism is stereoselective: (-)-hydroxyzine converts preferentially to levocetirizine, which demonstrates negligible CNS penetration due to P-glycoprotein efflux and zwitterionic properties [2] [3]. In contrast, the (+)-enantiomer forms dextrocetirizine, which shows higher brain uptake. Renal clearance of (-)-hydroxyzine-derived metabolites is 50% slower than the (+)-enantiomer’s metabolites, contributing to its prolonged half-life (20–25 hrs vs. 10–18 hrs) [2] [7].
Selectivity Profile
(-)-Hydroxyzine maintains >100-fold selectivity for H₁ receptors over off-targets (e.g., muscarinic receptors: Kᵢ = 4,600 nM). Conversely, the (+)-enantiomer exhibits significant binding to voltage-gated calcium channels (Kᵢ = 3,400 nM), potentially explaining adverse effects associated with racemic formulations [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1